N-(2-Fluorophenyl)-1,3-propanesultam
Overview
Description
N-(2-Fluorophenyl)-1,3-propanesultam is an organic compound that belongs to the class of sultams, which are cyclic sulfonamides
Mechanism of Action
Target of Action
Many compounds interact with specific proteins or enzymes in the body, known as their targets. These targets can be receptors, enzymes, ion channels, or other proteins. The interaction between the compound and its target can lead to a change in the target’s activity, which can result in a therapeutic effect .
Mode of Action
The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target, inhibiting the target’s activity, or enhancing its activity. The exact mode of action would depend on the specific chemical structure of the compound and the nature of its target .
Biochemical Pathways
Once a compound interacts with its target, it can affect various biochemical pathways. This could involve the activation or inhibition of certain signaling pathways, leading to changes in cellular function. The affected pathways and their downstream effects would depend on the specific target of the compound .
Pharmacokinetics
Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes the compound. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological state can influence its pharmacokinetics. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties can impact its bioavailability, or the proportion of the compound that enters the circulation and can have an active effect .
Result of Action
The result of the compound’s action would be the therapeutic effect observed. This could involve the alleviation of symptoms, the inhibition of disease progression, or the cure of a disease. The exact results would depend on the compound’s target, mode of action, and the disease being treated .
Action Environment
The action environment refers to the conditions under which the compound exerts its effects. Factors such as pH, temperature, the presence of other compounds, and the specific characteristics of the disease state can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-1,3-propanesultam typically involves the reaction of 2-fluoroaniline with 1,3-propanesultone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the sultam ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenyl)-1,3-propanesultam can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in an alcoholic solvent like methanol.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as nitro, bromo, or alkyl groups.
Scientific Research Applications
N-(2-Fluorophenyl)-1,3-propanesultam has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-Fluorophenyl)piperazine: Another fluorophenyl-containing compound with different biological activities.
N-(2-Fluorophenyl)acetamide: A simpler structure with distinct chemical properties.
N-(2-Fluorophenyl)thiourea: Contains a thiourea group instead of a sultam ring.
Uniqueness
N-(2-Fluorophenyl)-1,3-propanesultam is unique due to its sultam ring structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-fluorophenyl)-1,2-thiazolidine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c10-8-4-1-2-5-9(8)11-6-3-7-14(11,12)13/h1-2,4-5H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIJXTANDAIYBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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